molecular formula C17H20N2O5S B5542011 2-(3-furoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

2-(3-furoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

Cat. No. B5542011
M. Wt: 364.4 g/mol
InChI Key: UGOILZAYPPNCDM-UHFFFAOYSA-N
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Description

The research around similar complex molecules, particularly those involving tetrahydroisoquinoline derivatives, has been significant due to their potential applications in medicinal chemistry and materials science. These compounds are studied for their unique chemical and physical properties, which can lead to novel therapeutic agents or materials with unique characteristics.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the reaction of quinazolinones with chlorosulfonic acid followed by amidation, visible light-promoted reactions, and the Pummerer reaction for intramolecular cyclization of sulfonamides (Hayun et al., 2012; Xu Liu et al., 2016; T. Shinohara et al., 1998).

Scientific Research Applications

Synthesis and Anticancer Activity

One area of research involves the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which have demonstrated potential as anticancer agents. The 1,2,3,4-tetrahydroisoquinoline moiety is a common structure in biologically active molecules, showing a range of biological properties, including antitumor and antimicrobial activities. Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against various breast cancer cell lines, showing significant cytotoxicity. This research underscores the potential of tetrahydroisoquinoline derivatives in the development of novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Asymmetric Synthesis

Another study focused on the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, utilizing diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to various imines. This research demonstrates the importance of structural modification and stereochemistry in achieving desired pharmacological properties, which could be relevant for the design of drugs based on the 2-(3-furoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide scaffold (Wünsch & Nerdinger, 1999).

Microbial Degradation of Sulfonamides

Research has also been conducted on the microbial degradation of sulfonamides, identifying metabolites formed during the degradation process. This study revealed a novel pathway initiated by ipso-hydroxylation followed by fragmentation, indicating a potential strategy for the environmental detoxification of sulfonamide antibiotics. While not directly related to the compound , this research provides insights into how structural elements common to sulfonamides might interact with environmental microorganisms (Ricken et al., 2013).

properties

IUPAC Name

2-(furan-3-carbonyl)-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-10-7-18-25(21,22)16-4-2-3-13-5-8-19(11-15(13)16)17(20)14-6-9-24-12-14/h2-4,6,9,12,18H,5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOILZAYPPNCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC2=C1CN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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